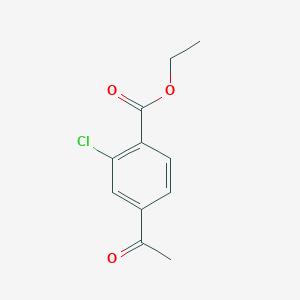
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)acetic acid or its aldehyde derivative.
Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aromatic ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(2-methoxyphenyl)acetate
- tert-Butyl 2-(2-fluoro-4-methoxyphenyl)acetate
- tert-Butyl 2-(2-chloro-6-methoxyphenyl)acetate
Comparison: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the fluoro group can enhance the compound’s stability and influence its electronic properties, while the methoxy group can affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C13H17FO3 |
|---|---|
Poids moléculaire |
240.27 g/mol |
Nom IUPAC |
tert-butyl 2-(2-fluoro-6-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H17FO3/c1-13(2,3)17-12(15)8-9-10(14)6-5-7-11(9)16-4/h5-7H,8H2,1-4H3 |
Clé InChI |
BIEPOYOTPLJWMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=C(C=CC=C1F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


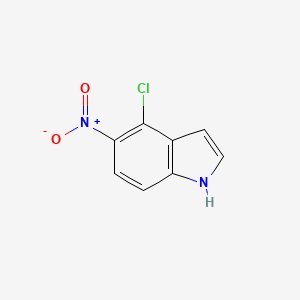
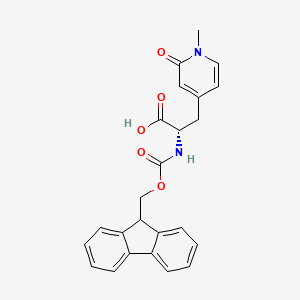
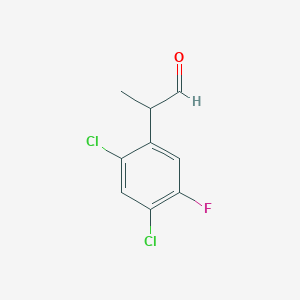

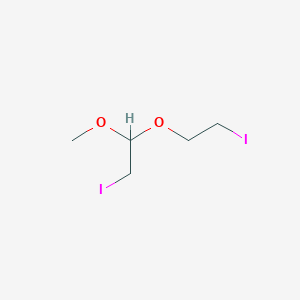


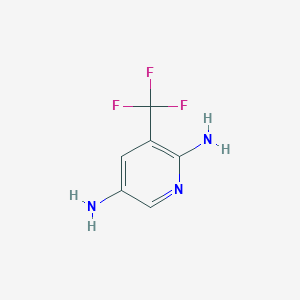
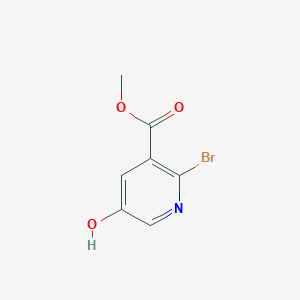

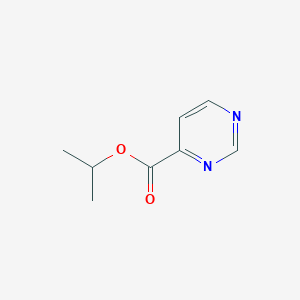
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
